

Cross-Validation of FPL-64176 Effects: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Fpl 62064*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the L-type Ca^{2+} channel activator FPL-64176's performance across various cell lines and against the alternative compound, BAY K 8644. The information is supported by experimental data to aid in the selection of appropriate research tools.

FPL-64176 is a potent, non-dihydropyridine activator of L-type Ca^{2+} channels (Cav1.x), demonstrating distinct pharmacological properties compared to other activators.^{[1][2]} Its utility has been demonstrated in a variety of research applications, from studying the physiological roles of L-type channels to increasing the contractility of smooth and cardiac muscle.^[1] This guide summarizes the quantitative effects of FPL-64176 in different cell systems and provides detailed experimental protocols for key assays.

Comparative Efficacy of FPL-64176 and BAY K 8644

FPL-64176 is consistently reported to be a more potent L-type Ca^{2+} channel agonist than the commonly used dihydropyridine, BAY K 8644. The following table summarizes the comparative effects of these two compounds on Ca^{2+} channel currents in different cell types.

Cell Line/Tissue	Compound	Concentration	Effect on Ca ²⁺ Current Amplitude	Reference
Neonatal Rat Ventricular Cells	FPL-64176	300 nM	484 +/- 100% increase	[3]
Neonatal Rat Ventricular Cells	(S)-Bay K 8644	300 nM	249 +/- 14% increase	[3]
A7r5 Smooth Muscle Cells	FPL-64176	1 µM	~14-fold stimulation of L-type Ca ²⁺ current	[2]
BHK Cells (expressing Cav1.2)	FPL-64176	1 µM	~5-fold enhancement of inward ionic currents	[1][4]
Permeabilized Myocytes	FPL-64176	5 µM	69% increase in Ca ²⁺ spark frequency	[5]
Permeabilized Myocytes	Bay K 8644	1 µM	53% increase in Ca ²⁺ spark frequency	[5]

Electrophysiological Profile of FPL-64176 in Different Cell Lines

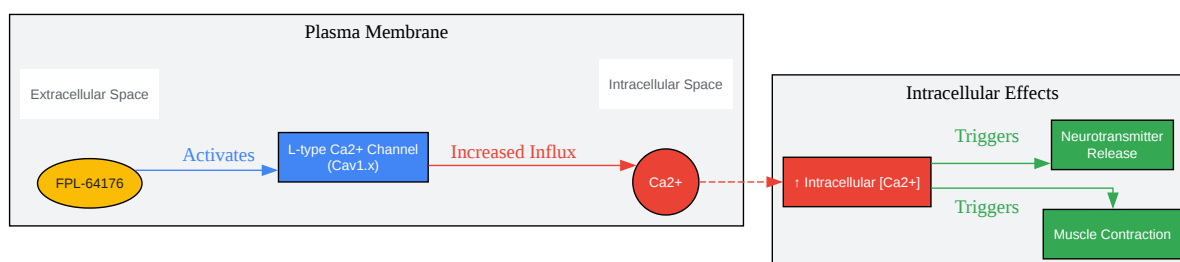
The effects of FPL-64176 on the kinetics of L-type Ca²⁺ channels have been characterized in several cell systems. These studies reveal a consistent pattern of slowed channel activation and deactivation.

Cell Line	Key Electrophysiological Effects of FPL-64176	Reference
BHK Cells (expressing Cav1.2)	Dramatically slows activation and deactivation of macroscopic inward current.[1] [4] At very hyperpolarized voltages (< -250 mV), deactivation was faster than control.[1][4]	[1][4]
Neonatal Rat Ventricular Cells	Significantly slowed Ca^{2+} channel current activation and inactivation.[3] Produced biexponential tail current decays.[3]	[3]
Rat Ventricular Myocytes	Slows the rate of both activation and the decline of Ca^{2+} current during depolarization.[6] Greatly lengthens single-channel open time.[6]	[6]
A7r5 Smooth Muscle Cells	Slowed current activation and prolonged tail current duration. [7] No inactivation of current was observed during step depolarizations.[7]	[7]
PC12 Cells	Significantly slowed the rate of activation and elicited a longer-lasting slow component of the tail current compared to (+)-202-791.[8] Increased open probability, first latency, mean closed time, and mean open time.[8]	[8]

It is important to note that while FPL-64176 is a potent activator of L-type Ca^{2+} channels, it has been shown to inhibit N-type Ca^{2+} channels at higher concentrations (10 μM) in HEK cells expressing recombinant N-type channels.[8] This highlights the importance of using appropriate concentrations and control experiments to ensure target specificity.

Signaling Pathway and Mechanism of Action

FPL-64176 modulates the function of L-type Ca^{2+} channels, which are critical for excitation-contraction coupling in muscle cells and neurotransmitter release in neurons.[9] The influx of Ca^{2+} through these channels triggers a cascade of intracellular events.

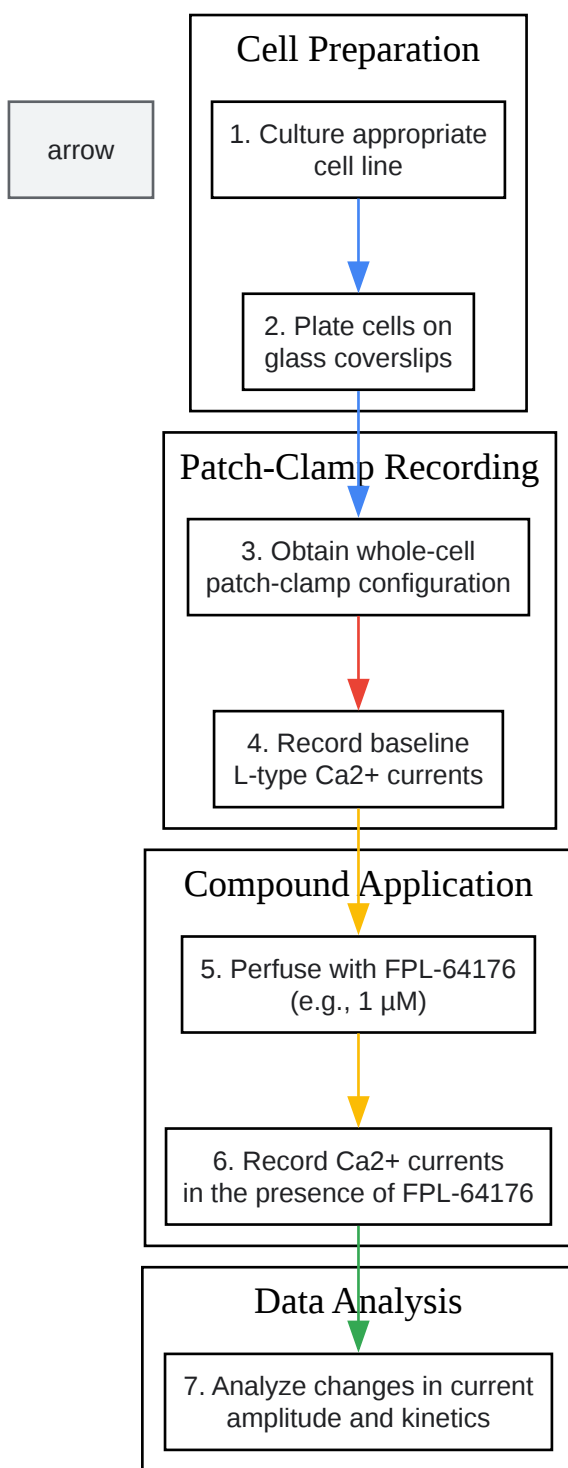


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Caption: FPL-64176 activation of L-type Ca^{2+} channels and downstream effects.

Experimental Workflow for Electrophysiological Recording

The following diagram outlines a typical workflow for assessing the effects of FPL-64176 on L-type Ca^{2+} currents using whole-cell patch-clamp electrophysiology.



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Caption: Workflow for whole-cell patch-clamp analysis of FPL-64176 effects.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology (adapted from[1])

- Cell Lines: Baby hamster kidney (BHK) cells stably expressing rabbit Cav1.2, $\beta 1a$, and $\alpha 2\delta 1$ subunits, or other cell lines endogenously expressing L-type Ca^{2+} channels (e.g., A7r5, neonatal rat ventricular myocytes).
- External Solution (in mM): 160 TEA-Cl, 2 BaCl₂ (as the charge carrier), and 10 HEPES. Adjust pH to 7.4 with TEA-OH. Include 0.6 μM tetrodotoxin to block any endogenous sodium currents.
- Internal (Pipette) Solution (in mM): (Not specified in the provided abstract, but a typical internal solution for Ca^{2+} current recording would contain a Cs-based salt to block K⁺ channels, a Ca^{2+} buffer like EGTA, and ATP/GTP for cellular energy).
- FPL-64176 Preparation: Prepare a 1 mM stock solution of FPL-64176 in water.[1] On the day of the experiment, dilute the stock solution in the external recording solution to the desired final concentration (e.g., 1 μM).
- Recording Procedure:
 - Establish a whole-cell patch-clamp configuration.
 - Record baseline L-type Ca^{2+} currents using a suitable voltage protocol (e.g., a voltage step from a holding potential of -90 mV to +10 mV).[1][4]
 - Perfuse the cell with the external solution containing FPL-64176.
 - After allowing sufficient time for the drug to take effect, record L-type Ca^{2+} currents again using the same voltage protocol.
 - Analyze the data to determine the effects of FPL-64176 on current amplitude, activation kinetics, and deactivation kinetics.

Smooth Muscle Contraction Assay (adapted from[2][8])

- Tissue Preparation: Isolate rat tail artery strips.
- Experimental Setup: Mount the artery strips in an organ bath containing a physiological salt solution, bubbled with 95% O₂/5% CO₂ and maintained at 37°C.
- Procedure:
 - Allow the tissue to equilibrate under a resting tension.
 - Record baseline contractile force.
 - Add FPL-64176 to the organ bath in a cumulative concentration-response manner to determine the EC₅₀ for contraction.[2]
 - Alternatively, apply a submaximal concentration of FPL-64176 (e.g., 300 nM) to induce a sustained contraction.[7]
 - To test for antagonism, add Ca²⁺ channel blockers (e.g., nifedipine, verapamil, diltiazem) and measure the relaxation of the FPL-64176-induced contraction.[2]
 - To study interactions with other agonists, the effect of compounds like (S)-Bay K 8644 on the FPL-64176-induced contraction can be assessed.[7]

This guide provides a foundational understanding of FPL-64176's effects and methodologies for its study. Researchers should always consult the primary literature for more detailed information and adapt protocols to their specific experimental needs.

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